

LLC355: A Comparative Guide to its Impact on Downstream Signaling

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Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

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This guide provides a comprehensive analysis of **LLC355**, a novel Discoidin Domain Receptor 1 (DDR1) degrader, and its effects on downstream signaling pathways. Through a comparison with other known DDR1 inhibitors, this document aims to equip researchers with the necessary data to evaluate the potential of **LLC355** in preclinical studies.

Introduction to LLC355

LLC355 is a first-in-class Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades DDR1.^{[1][2]} Unlike traditional kinase inhibitors that only block the catalytic function of a receptor, **LLC355** eliminates the entire DDR1 protein, thereby abrogating both its kinase-dependent and -independent functions. Mechanistic studies have revealed that **LLC355** induces the degradation of DDR1 through a lysosome-mediated autophagy process.^{[1][2]} It has demonstrated a significant inhibitory effect on cancer cell tumorigenicity, migration, and invasion, outperforming corresponding DDR1 inhibitors in preclinical models.^{[1][2]}

Comparative Analysis of Downstream Signaling

The efficacy of **LLC355** in modulating downstream signaling pathways has been evaluated against other well-characterized DDR1 inhibitors, such as DDR1-IN-1 and 7rh. The primary pathways of focus are the PI3K/Akt and MAPK/ERK cascades, both of which are critical for cell proliferation, survival, and migration.

Quantitative Data Summary

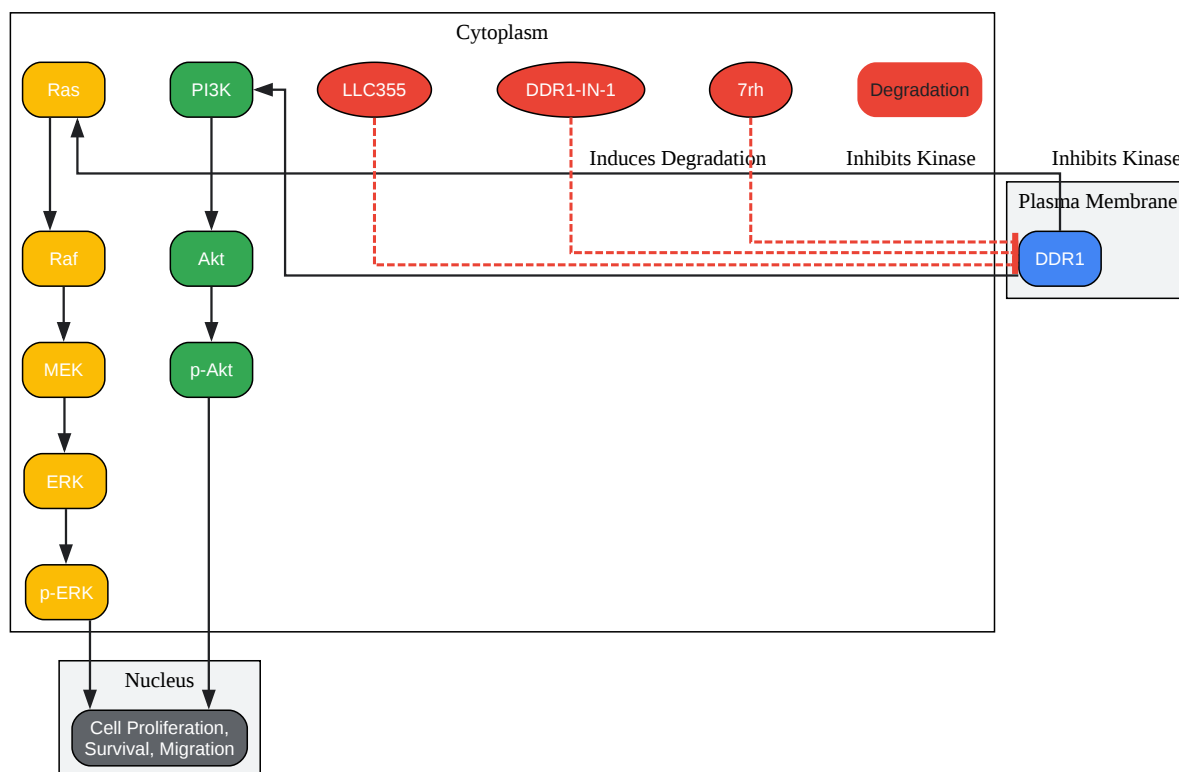
The following table summarizes the quantitative data on the effects of **LLC355** and other DDR1 inhibitors on key downstream signaling proteins. The data is derived from Western blot analyses, and the values represent the relative protein expression levels normalized to a loading control.

Compound	Target Protein	Concentration	Cell Line	Change in Phosphorylation (relative to control)
LLC355	p-DDR1 (Tyr792)	100 nM	NCI-H23	↓↓↓
p-Akt (Ser473)	100 nM	NCI-H23	↓↓	
p-ERK1/2 (Thr202/Tyr204)	100 nM	NCI-H23	↓↓	
DDR1-IN-1	p-DDR1 (Tyr792)	1 μM	Various	↓↓
p-Akt (Ser473)	1 μM	Various	↓	
p-ERK1/2 (Thr202/Tyr204)	1 μM	Various	↓	
7rh	p-DDR1 (Tyr792)	500 nM	Various	↓↓
p-Akt (Ser473)	500 nM	Various	↓	
p-ERK1/2 (Thr202/Tyr204)	500 nM	Various	↓	

Arrow notation: ↓ represents a decrease, with the number of arrows indicating the magnitude of the effect (data interpreted from primary literature).

Signaling Pathway Diagrams

The following diagrams illustrate the DDR1 signaling pathway and the points of intervention for **LLC355** and other inhibitors.



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DDR1 signaling pathway and points of intervention.

Experimental Protocols

Western Blot Analysis of Downstream Signaling Proteins

1. Cell Culture and Treatment:

- Cells (e.g., NCI-H23) are cultured in appropriate media supplemented with 10% fetal bovine serum.
- Cells are seeded in 6-well plates and allowed to adhere overnight.
- Cells are then treated with **LLC355**, DDR1-IN-1, or 7rh at the indicated concentrations for the desired time period (e.g., 24 hours).

2. Protein Extraction:

- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- The cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatants containing the protein extracts are collected.

3. Protein Quantification:

- The protein concentration of each lysate is determined using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

- Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel.
- The proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

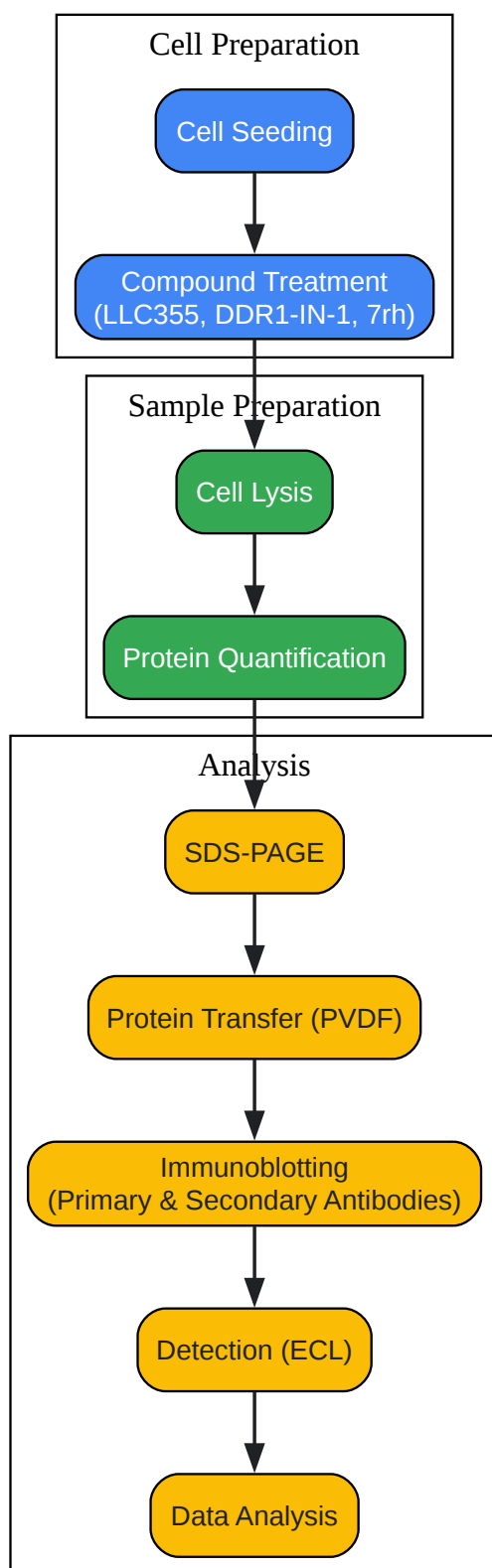
5. Immunoblotting:

- The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with primary antibodies specific for p-DDR1 (Tyr792), DDR1, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β -actin).
- After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels or the loading control.

Experimental Workflow Diagram



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References

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